molecular formula C11H19NO B14217766 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- CAS No. 587875-22-7

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-

Cat. No.: B14217766
CAS No.: 587875-22-7
M. Wt: 181.27 g/mol
InChI Key: MIEUKWYVXCQBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is an organic compound with the molecular formula C11H19N It is a nitrile derivative characterized by the presence of a hydroxyl group and two methyl groups on a nonene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4,8-dimethyl-7-nonenenitrile with appropriate reagents under controlled conditions. For instance, the Knoevenagel reaction is often employed, where an aldehyde or ketone reacts with a nitrile in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is unique due to the presence of both a hydroxyl and nitrile group on a nonene backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

587875-22-7

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-hydroxy-4,8-dimethylnon-7-enenitrile

InChI

InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3

InChI Key

MIEUKWYVXCQBAW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCC#N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.